![molecular formula C21H22ClN3O B2999979 8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189706-31-7](/img/structure/B2999979.png)
8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also known as CT-3, is a synthetic compound that belongs to the class of spirocyclic compounds. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
ORL1 Receptor Agonists
The compound has been identified as part of a series of ligands with high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, including variations of the triazaspirodecane structure, exhibit moderate to good selectivity against opioid receptors and behave as full agonists in biochemical assays. This finding is crucial for understanding the interaction with the ORL1 receptor and developing potential therapeutic agents targeting this pathway (Röver et al., 2000).
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors
Another significant application involves its role as a scaffold for developing pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes. These enzymes are crucial for the treatment of anemia. The compounds derived from the triazaspirodecane structure have been optimized for PHD2 inhibition and possess an optimal PK/PD profile. This class of compounds, termed spirohydantoins, demonstrates a robust erythropoietin (EPO) upregulation in vivo, indicating their potential as short-acting PHD1-3 inhibitors for anemia treatment (Vachal et al., 2012).
Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors
The compound's derivatives have been explored for their potential as epidermal growth factor receptor inhibitors. Specifically, certain benzylidine derivatives containing the thiazolidinone ring system have demonstrated moderate antiproliferative activity against the MCF-7 cell line in vitro. This suggests their potential utility in designing new inhibitors targeting cancer cells (Fleita et al., 2013).
Antipsychotic Agents
The structural derivatives have been assessed for their antipsychotic properties. Specifically, 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and related compounds have shown promising antipsychotic profiles in biochemical and behavioral pharmacological test models. This exploration opens pathways for the development of new antipsychotic medications with potentially reduced neurological side effects (Wise et al., 1985).
Propiedades
IUPAC Name |
8-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-15-6-8-16(9-7-15)19-20(26)24-21(23-19)10-12-25(13-11-21)14-17-4-2-3-5-18(17)22/h2-9H,10-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPFZIJJGPKKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.